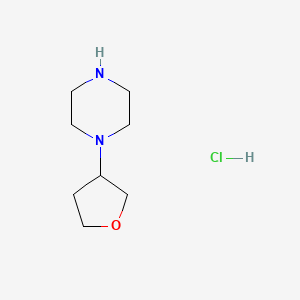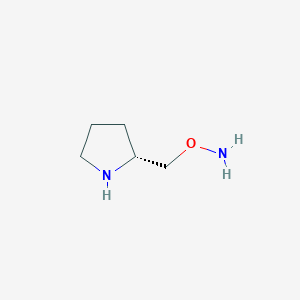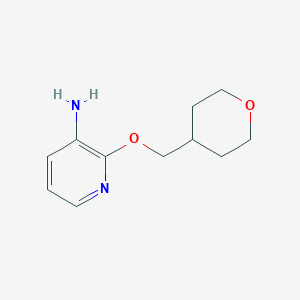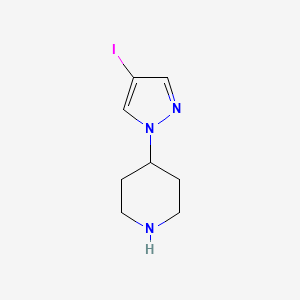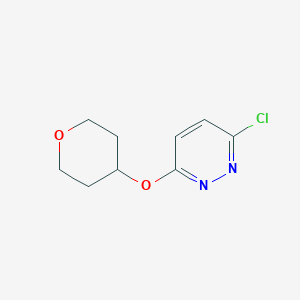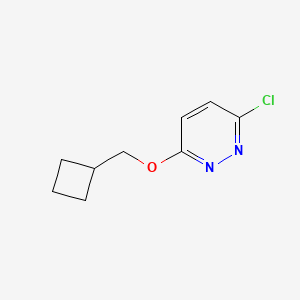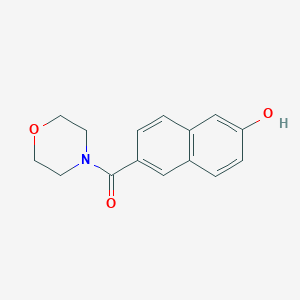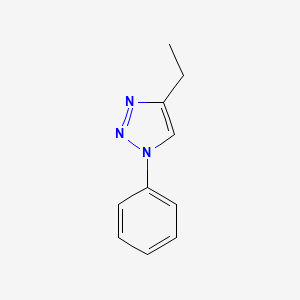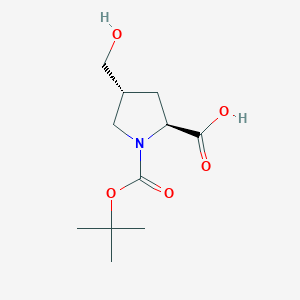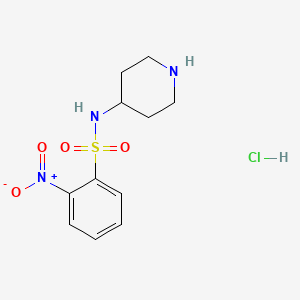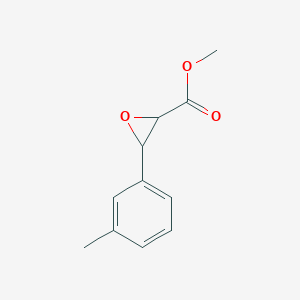
Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C11 H12 O3 . It belongs to the category of esters . The compound has a molecular weight of 192.215 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate” are not available, oxiranes in general are known to undergo ring-opening reactions. These reactions are often catalyzed by amines .Applications De Recherche Scientifique
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) explored the stereoselective formation of oxirane by reacting diazomethane with various ketones, yielding various sulfur-free tertiary α-(fluoromethyl)carbinols. This study is significant for understanding the stereoselective formation and applications of compounds similar to Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (Bravo et al., 1994).
Hypoglycemic Activity
Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including compounds structurally related to Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate, and found them to exhibit significant blood glucose-lowering activities in rats (Eistetter & Wolf, 1982).
Chiral Resolution Reagent
Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent. This compound reacts with α-chiral primary and secondary amines, suggesting potential applications in stereochemical analysis for compounds like Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (Rodríguez-Escrich et al., 2005).
Fluorinated Chirons
Arnone et al. (1995) reported the synthesis of fluorinated chirons through the stereoselective oxirane formation by reacting diazomethane on specific propanone compounds. This provides insight into the synthesis and potential applications of fluorinated derivatives of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (Arnone et al., 1995).
Carbonylation of Alkynyl Epoxides
Piotti and Alper (1997) investigated the carbonylation of alkynyl oxiranes, which can relate to the synthesis pathways of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate and its derivatives. Their work sheds light on the synthesis of dienoate esters and dihydrofuran derivatives (Piotti & Alper, 1997).
Synthesis of Enantiomerically Pure Compounds
Scott and Golding (2004) developed a synthesis method for enantiomerically pure 2-substituted oxirane-2-carboxylic esters, relevant for understanding the synthesis of similar compounds to Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (Scott & Golding, 2004).
Oxirane Ring Opening Reactions
Krutošíková et al. (2001) studied the oxirane ring opening reactions in certain compounds, providing insights into the chemical behavior of oxirane-containing compounds like Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (Krutošíková et al., 2001).
Synthesis and Radiolabelling
Abbas et al. (1990) described a method for the synthesis and radiolabelling of a compound structurally related to Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate, which is significant for applications in radiopharmaceuticals (Abbas et al., 1990).
Propriétés
IUPAC Name |
methyl 3-(3-methylphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-8(6-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIFNFJUYTKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
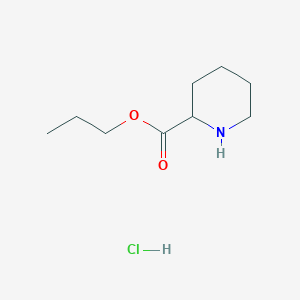
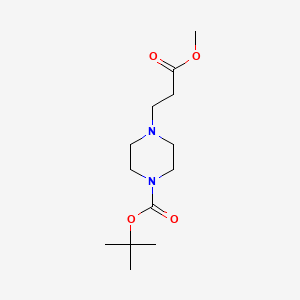
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
